Product packaging for 2-(3-Isopropylisoxazol-5-yl)acetonitrile(Cat. No.:)

2-(3-Isopropylisoxazol-5-yl)acetonitrile

Cat. No.: B12854443
M. Wt: 150.18 g/mol
InChI Key: NASOHPBKHPZOMD-UHFFFAOYSA-N
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Description

2-(3-Isopropylisoxazol-5-yl)acetonitrile is a chemical compound with the CAS Registry Number 910322-47-3 . It belongs to the class of isoxazole derivatives, five-membered heterocyclic rings that are prominent scaffolds in modern medicinal chemistry due to their wide spectrum of biological activities and relatively low cytotoxicity . The molecular formula for this compound is C 8 H 10 N 2 O, and it has a molecular weight of 150.18 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic synthesis and drug discovery research. The presence of both the isoxazole ring and the reactive acetonitrile group makes it a valuable precursor for constructing more complex molecules . Isoxazole derivatives are extensively investigated as core structures in the development of novel therapeutic agents and have demonstrated potent activities through various mechanisms, including acting as protein kinase inhibitors . Research into related compounds has shown that isoxazole-based inhibitors can be highly effective, for instance, in targeting enzymes like inositol phosphate multikinase (IPMK), which plays a role in cellular signaling and cancer cell proliferation . The acetonitrile moiety (-CC#N) can be further functionalized, for example, into tetrazole groups, which are common acid bioisosteres used in medicinal chemistry to improve the potency and drug-like properties of candidate molecules . This makes this compound a particularly useful reagent for researchers aiming to optimize the physicochemical properties and pharmacokinetic profiles of lead compounds. This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B12854443 2-(3-Isopropylisoxazol-5-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(3-propan-2-yl-1,2-oxazol-5-yl)acetonitrile

InChI

InChI=1S/C8H10N2O/c1-6(2)8-5-7(3-4-9)11-10-8/h5-6H,3H2,1-2H3

InChI Key

NASOHPBKHPZOMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)CC#N

Origin of Product

United States

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biological Targets and Pathways

The isoxazole (B147169) ring is a well-established pharmacophore present in a variety of approved drugs with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.netijpca.org The diverse therapeutic profiles of isoxazole-containing compounds suggest that the 2-(3-Isopropylisoxazol-5-yl)acetonitrile scaffold may interact with a multitude of biological targets, some of which may be currently uncharacterized.

Future research should focus on comprehensive screening programs to identify novel protein interactions. This could involve high-throughput screening against diverse panels of receptors, enzymes, and ion channels. nih.gov Techniques such as chemical proteomics and affinity-based probes derived from this compound could be employed to isolate and identify its direct binding partners within the cellular environment.

Furthermore, phenotypic screening in various disease models, followed by target deconvolution, could reveal unexpected therapeutic applications. For instance, isoxazole derivatives have shown immunoregulatory properties, suggesting potential roles in autoimmune diseases or as adjuvants in immunotherapy. nih.gov Investigating the effects of this compound on immune cell signaling pathways could unveil novel mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Isoxazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering the potential to accelerate the design and optimization of new therapeutic agents. bohrium.comnih.gov For this compound, these computational tools can be leveraged in several key areas.

Predictive models can be developed to forecast the bioactivity of novel derivatives of the this compound scaffold. nih.govijcrt.org By training algorithms on existing datasets of isoxazole compounds with known biological activities, it is possible to predict the potential targets and efficacy of new virtual compounds, thereby prioritizing synthetic efforts. github.com Generative models can be employed for the de novo design of isoxazole-acetonitrile derivatives with optimized properties. mednexus.org These models can explore a vast chemical space to propose novel structures with enhanced potency, selectivity, and improved pharmacokinetic profiles. astrazeneca.com

AI/ML Application AreaPotential Impact on this compound Research
Predictive Bioactivity Modeling Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis and testing.
Generative Molecular Design Create novel isoxazole-acetonitrile structures with tailored biological activities and drug-like properties.
QSAR Modeling Elucidate the structure-activity relationships to guide the rational design of more potent analogs.
Target Prediction Identify potential biological targets for this compound based on its chemical structure.

Development of Advanced Synthetic Strategies for Complex Isoxazole-Acetonitrile Architectures

While established methods for the synthesis of isoxazoles exist, the development of more efficient, versatile, and sustainable synthetic routes is an ongoing endeavor. nih.govresearchgate.net For this compound and its derivatives, future research in synthetic chemistry could focus on several key areas.

The development of novel catalytic systems, such as those based on transition metals, can enable more efficient and regioselective construction of the isoxazole ring. researchgate.net Flow chemistry and microwave-assisted synthesis are modern techniques that can accelerate reaction times, improve yields, and allow for safer and more scalable production of isoxazole-acetonitrile compounds. semanticscholar.org Furthermore, the development of methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid generation of a diverse library of analogs from a common intermediate, facilitating the exploration of structure-activity relationships. A two-step protocol for introducing cyanomethylene groups to aromatics via substituted isoxazoles has been developed, which could be adapted for this purpose. nih.gov

Multi-Targeting Approaches with Isoxazole-Based Compounds

The concept of "one drug, multiple targets" is gaining traction in the treatment of complex multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov The inherent versatility of the isoxazole scaffold makes it an attractive platform for the design of multi-target ligands. researchgate.net

Future research could focus on the rational design of derivatives of this compound that can simultaneously modulate the activity of multiple, disease-relevant biological targets. This could involve the strategic incorporation of additional pharmacophoric features onto the isoxazole-acetonitrile backbone to engage with the binding sites of different proteins. For example, hybrid molecules that combine the isoxazole-acetonitrile core with moieties known to interact with other targets could be synthesized and evaluated. mdpi.com This approach has the potential to lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Novel Analytical Techniques for Studying Isoxazole Metabolism and Distribution (Excluding Toxicity/PK properties)

A comprehensive understanding of the metabolic fate and tissue distribution of this compound is crucial for its development as a therapeutic agent. While traditional pharmacokinetic studies are essential, novel analytical techniques can provide deeper insights into its behavior in vivo.

Advanced mass spectrometry imaging techniques, such as MALDI-MSI, can be employed to visualize the spatial distribution of this compound and its metabolites within tissues and organs at high resolution. This can provide valuable information about its target engagement and potential off-target accumulation. The use of stable isotope labeling in conjunction with high-resolution mass spectrometry can facilitate the detailed characterization of metabolic pathways, allowing for the identification of previously unknown metabolites.

Furthermore, the development of specific molecular probes based on the this compound structure could enable real-time imaging of its cellular uptake and subcellular localization using advanced microscopy techniques. These approaches will provide a more dynamic and detailed picture of how the compound interacts with biological systems.

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